![molecular formula C23H19D2FO3 B607721 3-(4-{[5-Fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid CAS No. 1374516-07-0](/img/structure/B607721.png)
3-(4-{[5-Fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid
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Overview
Description
“3-(4-{[5-Fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid” is a chemical compound with the molecular formula C23H21FO3 . It is also known by its InChI code: 1S/C23H21FO3/c1-16-2-7-18 (8-3-16)22-12-9-20 (24)14-19 (22)15-27-21-10-4-17 (5-11-21)6-13-23 (25)26/h2-5,7-12,14H,6,13,15H2,1H3, (H,25,26) .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid group attached to a phenyl ring, which is further connected to a methoxy-substituted phenyl ring. This ring is connected to another phenyl ring substituted with a fluoro and a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, compounds with similar structures have been involved in various reactions such as Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 378.443 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Copolymerization with Styrene : Novel trisubstituted ethylenes including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates (a group to which the mentioned compound belongs) were prepared and copolymerized with styrene. These ethylenes were characterized by various methods like CHN elemental analysis, IR, 1H- and 13C-NMR. The copolymers were analyzed for their composition and structure, revealing insights into their thermal decomposition properties (Kharas et al., 2016).
Synthesis of Fluorinated Heterocyclic Compounds : The compound and its derivatives have been utilized in the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. These compounds have potential applications in pharmaceuticals and other chemical industries (Shi et al., 1996).
Use in Novel Synthesis Methods : The compound was involved in the efficient synthesis of 2-amino-4-(4-fluoro-3-(2- fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, a potent BACE1 inhibitor. This method highlights its potential use in developing treatments for Alzheimer's Disease (Zhou et al., 2009).
Studying Binding Interactions with Sugars : The compound's derivative, 2-methoxy-5-fluoro phenyl boronic acid, has been studied for its binding interactions with various sugars. This research is significant for understanding the compound's potential applications in biomedical analysis (Bhavya et al., 2016).
Production of Bioactive Phenyl Ether Derivatives : A new phenyl ether derivative, related to the mentioned compound, was isolated from the fungus Aspergillus carneus. This compound showed strong antioxidant activity, indicating its potential use in medical and health-related research (Xu et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3-(4-{[5-Fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid, also known as TUG-891, is the Free Fatty Acid Receptor 4 (FFA4/GPR120) . This receptor plays a crucial role in the regulation of energy homeostasis, inflammation, and insulin sensitivity .
Mode of Action
TUG-891 acts as a potent and selective agonist for the FFA4 receptor . By binding to this receptor, it triggers a series of intracellular events that
properties
IUPAC Name |
3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FO3/c1-16-2-7-18(8-3-16)22-12-9-20(24)14-19(22)15-27-21-10-4-17(5-11-21)6-13-23(25)26/h2-5,7-12,14H,6,13,15H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGBXHWIQNZEJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[5-Fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid |
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